6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Description
6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C25H19F2N5O2S and its molecular weight is 491.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has been conducted on molecules containing components structurally related to the query compound, exploring their antimicrobial and antitumor potentials. For instance, studies on various hybrid molecules, including thiazole nuclei, have shown good to moderate antimicrobial activities against test microorganisms, with some compounds also displaying antiurease and antilipase activities (Başoğlu et al., 2013). Moreover, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has led to compounds with potent cytotoxicity against cancer cell lines, showcasing the therapeutic potential of such chemical frameworks (Deady et al., 2005).
Immunoregulatory Anti-inflammatory Agents
Compounds synthesized with structural features combining anti-inflammatory and immunoregulatory properties have been explored, indicating the potential of such chemical entities in modulating immune responses alongside reducing inflammation (Bender et al., 1985). This research path suggests a promising avenue for the development of novel therapeutic agents that address both inflammation and immune regulation.
properties
IUPAC Name |
6-(4-fluorophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N5O2S/c1-15-23(35-25-29-21(14-31(15)25)17-4-8-19(27)9-5-17)24(34)28-12-13-32-22(33)11-10-20(30-32)16-2-6-18(26)7-3-16/h2-11,14H,12-13H2,1H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQXCVSYYWVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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